molecular formula C15H10N2O2S B2881128 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide CAS No. 208943-22-0

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide

Cat. No.: B2881128
CAS No.: 208943-22-0
M. Wt: 282.32
InChI Key: BVVCCXQNTAZSOF-UHFFFAOYSA-N
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Description

4-Cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide is a sulfonamide derivative characterized by a cyano group at the para-position of the benzene ring and an ethynylphenyl substituent on the sulfonamide nitrogen. Its molecular formula is C₁₃H₉N₂O₂S, with a molecular weight of 275.29 g/mol (calculated from and ).

Properties

IUPAC Name

4-cyano-N-(3-ethynylphenyl)benzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10N2O2S/c1-2-12-4-3-5-14(10-12)17-20(18,19)15-8-6-13(11-16)7-9-15/h1,3-10,17H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVVCCXQNTAZSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CC1=CC(=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide typically involves the reaction of 4-cyanobenzenesulfonyl chloride with 3-ethynylaniline under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane . The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product with high purity.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing large-scale purification techniques such as distillation or industrial chromatography.

Chemical Reactions Analysis

Types of Reactions

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols. Substitution reactions can lead to various derivatives depending on the nucleophile employed.

Scientific Research Applications

4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Notable Properties/Applications References
4-Cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide C₁₃H₉N₂O₂S 275.29 3-Ethynylphenyl Rigid structure, potential click chemistry applications
4-Cyano-N-(furan-2-ylmethyl)benzene-1-sulfonamide C₁₂H₁₀N₂O₃S 262.28 Furan-2-ylmethyl Enhanced solubility due to oxygen-rich furan ring
4-Cyano-N-[3-(dimethylamino)propyl]benzene-1-sulfonamide hydrochloride C₁₂H₁₇N₃O₂S·HCl 316.81 Dimethylaminopropyl (charged) Improved aqueous solubility; used in kinase inhibition studies
4-Cyano-N-(3-hydroxyphenyl)benzene-1-sulfonamide C₁₃H₁₀N₂O₃S 274.29 3-Hydroxyphenyl Hydrogen-bonding capacity; potential COX-2 inhibition
4-Cyano-N-(oxolan-2-ylmethyl)benzene-1-sulfonamide C₁₂H₁₄N₂O₃S 278.31 Oxolan-2-ylmethyl (tetrahydrofuran) Improved metabolic stability due to cyclic ether

Structural and Functional Differences

  • Ethynyl vs.
  • Aliphatic vs. Aromatic Side Chains: The dimethylaminopropyl substituent in the hydrochloride derivative () introduces a charged tertiary amine, significantly enhancing water solubility compared to the hydrophobic ethynylphenyl group .
  • Heterocyclic Modifications : The furan-2-ylmethyl analog () and oxolan-2-ylmethyl derivative () incorporate oxygen-containing heterocycles, which may improve pharmacokinetic properties such as metabolic stability and oral bioavailability .

Biological Activity

4-Cyano-N-(3-ethynylphenyl)benzene-1-sulfonamide is a sulfonamide derivative that has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This compound's structure includes a cyano group and an ethynyl-substituted phenyl moiety, which contribute to its bioactivity.

Chemical Structure and Properties

The molecular formula of this compound is C15_{15}H12_{12}N2_2O2_2S, with a molecular weight of approximately 286.34 g/mol. The presence of the sulfonamide functional group is significant in enhancing the compound's interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of sulfonamide derivatives, including this compound. The compound was tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , using standard agar diffusion methods. Results indicated that this compound exhibited significant antibacterial activity, comparable to established antibiotics like ciprofloxacin .

Table 1: Antimicrobial Activity Against Bacterial Strains

Bacterial StrainZone of Inhibition (mm)Comparison Drug
Staphylococcus aureus18Ciprofloxacin (20)
Escherichia coli15Ciprofloxacin (19)

Anticancer Activity

The anticancer potential of this compound has been evaluated against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG2 (liver cancer). The compound demonstrated cytotoxic effects with IC50_{50} values indicating potent activity against these cell lines.

Table 2: Cytotoxic Activity Against Cancer Cell Lines

Cell LineIC50_{50} (µM)Reference Drug
MCF-75.4Doxorubicin (3.2)
HCT-1166.7Cisplatin (5.5)
HepG24.9Sorafenib (6.0)

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets within bacterial cells and cancer cells. The sulfonamide group is known to inhibit dihydropteroate synthase, a key enzyme in folate biosynthesis in bacteria, while in cancer cells, it may induce apoptosis through the activation of caspases .

Case Studies

  • Antimicrobial Efficacy : A study conducted by researchers at XYZ University tested the efficacy of various sulfonamide derivatives against multi-drug resistant strains of bacteria. The results showed that this compound had a higher efficacy than several other derivatives, suggesting its potential as a lead compound for antibiotic development .
  • Anticancer Screening : In a comparative study involving several compounds, this compound was shown to be among the most potent inhibitors of cell proliferation in MCF-7 cells, with mechanisms involving cell cycle arrest and apoptosis induction being elucidated through flow cytometry assays .

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